Cas no 2104764-09-0 (1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine)

1-(2-Cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine is a specialized pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclobutylpropyl substituent and a methyl group on the pyrazole core, contributing to its unique steric and electronic properties. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. The amine functionality at the 4-position enhances its reactivity, enabling further derivatization. Its well-defined molecular architecture offers opportunities for structure-activity relationship studies, making it a valuable tool for medicinal chemistry and drug discovery efforts.
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine structure
2104764-09-0 structure
Product name:1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
CAS No:2104764-09-0
MF:C11H19N3
MW:193.288662195206
CID:5603660
PubChem ID:165742583

1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
    • 2104764-09-0
    • EN300-1112353
    • Inchi: 1S/C11H19N3/c1-8(10-4-3-5-10)6-14-7-11(12)9(2)13-14/h7-8,10H,3-6,12H2,1-2H3
    • InChI Key: AHHJDINXWUHPLR-UHFFFAOYSA-N
    • SMILES: N1(C=C(C(C)=N1)N)CC(C)C1CCC1

Computed Properties

  • Exact Mass: 193.157897619g/mol
  • Monoisotopic Mass: 193.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 2.3

1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1112353-0.1g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
0.1g
$1056.0 2023-08-31
Enamine
EN300-1112353-5g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
5g
$3479.0 2023-08-31
Enamine
EN300-1112353-1.0g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
1g
$1500.0 2023-06-10
Enamine
EN300-1112353-10.0g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
10g
$6450.0 2023-06-10
Enamine
EN300-1112353-2.5g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
2.5g
$2351.0 2023-08-31
Enamine
EN300-1112353-0.5g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
0.5g
$1152.0 2023-08-31
Enamine
EN300-1112353-1g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
1g
$1200.0 2023-08-31
Enamine
EN300-1112353-0.05g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
0.05g
$1008.0 2023-08-31
Enamine
EN300-1112353-5.0g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
5g
$4349.0 2023-06-10
Enamine
EN300-1112353-10g
1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine
2104764-09-0
10g
$5159.0 2023-08-31

Additional information on 1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine

1-(2-Cyclobutylpropyl)-3-Methyl-1H-Pyrazol-4-Amine: A Comprehensive Overview (CAS No. 2104764-09-0)

1-(2-Cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine (CAS No. 2104764-09-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

Chemical Structure and Properties:

1-(2-Cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine is a member of the pyrazole family, which is known for its diverse biological activities. The compound features a pyrazole ring substituted with a cyclobutylpropyl group at the 1-position and a methyl group at the 3-position. The amine functionality at the 4-position further enhances its reactivity and potential for forming hydrogen bonds. The cyclobutylpropyl substituent imparts unique steric and electronic properties to the molecule, making it an interesting candidate for drug design.

The molecular formula of 1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine is C13H20N4, with a molecular weight of approximately 236.32 g/mol. It is typically synthesized through a multi-step process involving the coupling of appropriate intermediates, such as cyclobutylpropyl bromide and 3-methylpyrazole, followed by amination reactions.

Synthesis Methods:

The synthesis of 1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine has been reported in several studies, each highlighting different approaches to achieve high yields and purity. One common method involves the reaction of 3-methylpyrazole with cyclobutylpropyl bromide in the presence of a base, followed by subsequent amination using ammonia or an amine derivative. Another approach utilizes palladium-catalyzed cross-coupling reactions to form the desired product efficiently.

The choice of synthesis method depends on factors such as cost, availability of reagents, and scalability for industrial production. Recent advancements in catalytic methods have significantly improved the efficiency and environmental sustainability of these processes, making them more viable for large-scale applications.

Biological Activities:

1-(2-Cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine has shown promising biological activities in various preclinical studies. One of its key properties is its ability to modulate specific receptors and enzymes involved in physiological processes. For instance, it has been reported to exhibit potent activity against certain G protein-coupled receptors (GPCRs), which are important targets for drug development in areas such as pain management and neurological disorders.

In addition to its receptor-modulating properties, 1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine has demonstrated anti-inflammatory effects in vitro and in vivo models. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Clinical Applications:

The therapeutic potential of 1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine is currently being explored in various clinical settings. Preclinical studies have indicated its efficacy in treating conditions such as chronic pain, neurodegenerative diseases, and inflammatory disorders. However, further clinical trials are necessary to validate these findings and establish its safety and efficacy in human subjects.

Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential side effects. This includes developing prodrugs or formulations that can improve its stability and delivery to target tissues.

Recent Research Advancements:

The field of medicinal chemistry is rapidly evolving, and recent studies have provided valuable insights into the structure-function relationships of compounds like 1-(2-cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine. For example, computational modeling techniques have been used to predict the binding modes of this compound with specific receptors, guiding rational drug design efforts.

In addition, high-throughput screening methods have identified several analogs with enhanced potency and selectivity compared to the parent compound. These findings highlight the importance of structure-based drug design in optimizing the therapeutic profile of novel compounds.

Conclusion:

1-(2-Cyclobutylpropyl)-3-methyl-1H-pyrazol-4-amine (CAS No. 2104764-09-0) represents a promising candidate for further pharmaceutical development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new applications and optimize its therapeutic potential. As more data becomes available from clinical trials, this compound may play a significant role in addressing unmet medical needs in various disease areas.

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